molecular formula C14H19BrClN5O B10943908 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide

Cat. No.: B10943908
M. Wt: 388.69 g/mol
InChI Key: FFOXQXJLPCTVJA-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide is a complex organic compound featuring both bromine and chlorine substituents on pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide typically involves multi-step organic reactionsThe final step involves the coupling of the two pyrazole derivatives via an acetamide linkage under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

Molecular Formula

C14H19BrClN5O

Molecular Weight

388.69 g/mol

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)-N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]acetamide

InChI

InChI=1S/C14H19BrClN5O/c1-9-12(15)7-20(18-9)8-13(22)17-5-4-6-21-11(3)14(16)10(2)19-21/h7H,4-6,8H2,1-3H3,(H,17,22)

InChI Key

FFOXQXJLPCTVJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCNC(=O)CN2C=C(C(=N2)C)Br)C)Cl

Origin of Product

United States

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